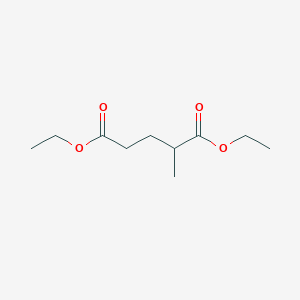

Diethyl 2-methylglutarate

Description

The exact mass of the compound Diethyl 2-methylglutarate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl 2-methylglutarate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-methylglutarate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-methylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-4-13-9(11)7-6-8(3)10(12)14-5-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSCLYKFOFTZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901300218 | |

| Record name | 1,5-Diethyl 2-methylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18545-83-0 | |

| Record name | 1,5-Diethyl 2-methylpentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18545-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2-methylglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018545830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18545-83-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Diethyl 2-methylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-methylglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Synthesis Guide: Diethyl 2-Methylglutarate

CAS: 18545-83-0 Formula: C₁₀H₁₈O₄ Molecular Weight: 202.25 g/mol Synonyms: Diethyl 2-methylpentanedioate; Methylglutaric acid diethyl ester.[1]

Executive Summary & Strategic Utility

Diethyl 2-methylglutarate (DEMG) is a branched diester belonging to the family of oxygenated solvents and intermediates. Unlike its linear analog (diethyl adipate), the C2-methyl branching disrupts crystal packing, resulting in a lower freezing point and unique solvation properties. In drug development, it serves as a critical C5 building block for synthesizing chiral pyrrolidines and glutarimide derivatives.

This guide details three distinct synthesis pathways selected for their scalability, atom economy, and operational feasibility in a research setting.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the molecule into available precursors. The strategic disconnection points reveal three primary routes:

-

Direct Esterification: From the parent acid (2-methylglutaric acid).

-

Michael Addition/Decarboxylation: Utilizing diethyl malonate and methyl methacrylate.

-

Carbonylation: Catalytic insertion of CO into pentenoic acid derivatives.

Figure 1: Retrosynthetic analysis showing the three primary feedstocks for DEMG synthesis.

Pathway A: Direct Fischer Esterification (The Benchmark Protocol)

Best for: Lab-scale synthesis (10g – 500g), high purity requirements. Mechanism: Acid-catalyzed nucleophilic acyl substitution.

The Challenge: Equilibrium Management

The reaction between 2-methylglutaric acid and ethanol is reversible with an equilibrium constant (

Protocol Design

Reagents:

-

2-Methylglutaric acid (1.0 eq)

-

Absolute Ethanol (Excess, 5–10 eq)

-

Catalyst:

(conc.) or -

Solvent: Toluene (for azeotropic water removal)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a temperature probe.

-

Charging: Add 2-methylglutaric acid (e.g., 146 g, 1 mol) and toluene (300 mL). Add absolute ethanol (230 g, 5 mol) and p-TsOH (1.9 g, 10 mmol).

-

Note: Toluene forms a ternary azeotrope with ethanol and water (bp ~74°C), facilitating water removal at lower temperatures than binary ethanol/water.

-

-

Reflux: Heat the mixture to vigorous reflux (oil bath ~110°C). Monitor the collection of water in the Dean-Stark trap.

-

Endpoint: Reaction is complete when water evolution ceases (theoretical: 36 mL).

-

-

Neutralization: Cool to room temperature. Wash the organic phase with saturated

(2 x 100 mL) to remove unreacted acid and catalyst. Check aqueous pH is basic. -

Drying & Concentration: Dry organic layer over anhydrous

, filter, and concentrate via rotary evaporation to remove toluene and excess ethanol. -

Purification: Distill the crude oil under high vacuum.

-

Target Fraction: Collect at ~105–110°C @ 5 mmHg (boiling point varies with vacuum depth; lit. bp 238°C @ 760 mmHg).[2]

-

Figure 2: Mechanistic flow of the acid-catalyzed esterification.

Pathway B: The Malonate-Methacrylate Route (Precursor Synthesis)

Best for: Generating the 2-methylglutaric acid backbone from commodity chemicals if the acid is unavailable. Chemistry: Michael Addition followed by Hydrolysis and Decarboxylation.

Reaction Scheme

-

Michael Addition: Diethyl malonate + Methyl methacrylate

Triester Intermediate. -

Hydrolysis: Triester

Tricarboxylate salt. -

Decarboxylation: Tricarboxylate

2-Methylglutaric acid +

Protocol Design

Reagents:

-

Diethyl malonate (1.0 eq)[3]

-

Methyl methacrylate (1.1 eq)

-

Base Catalyst: Sodium ethoxide (NaOEt) in ethanol (1.0 eq)

Workflow:

-

Addition: In a reactor under

, generate NaOEt from Na metal and dry ethanol. Cool to 0°C. -

Coupling: Add diethyl malonate dropwise. Stir 30 min. Add methyl methacrylate dropwise, maintaining temp <20°C (exothermic).

-

Reflux: Warm to reflux for 3–5 hours.

-

Hydrolysis: Add 50% NaOH solution directly to the reaction mixture. Reflux for 4 hours to saponify all three ester groups.

-

Decarboxylation: Acidify with conc. HCl to pH 1. Heat to 100–110°C.

evolution will be vigorous. Continue until gas evolution stops. -

Isolation: Extract the resulting 2-methylglutaric acid with ether/ethyl acetate. Recrystallize from benzene/petroleum ether (mp 76°C) or proceed directly to Pathway A for esterification.

Pathway C: Catalytic Carbonylation (Advanced Industrial Route)

Best for: Large-scale manufacturing; Green Chemistry applications. Concept: Hydroxycarbonylation of pentenoic acids or alkoxycarbonylation of alkenes.

Technical Insight

Industrial synthesis often utilizes the "nylon chain" byproducts. 2-Methylglutaric acid is a major component of "AGS Acid" (Adipic, Glutaric, Succinic) waste streams, but it can also be synthesized via Palladium-catalyzed carbonylation of pentenoic acid isomers.

Catalyst System:

-

Precursor:

or -

Ligand: Diphosphines (e.g., dppb) are crucial to control regioselectivity (linear vs. branched).

-

Note: Bulky ligands favor the linear adipate; less sterically hindered ligands or specific bite angles favor the branched 2-methylglutarate.

-

Reaction Conditions:

-

Pressure: 30–60 bar CO.

-

Temperature: 100–120°C.

-

Solvent: Ethanol (acts as both solvent and reactant).

Selectivity Note: This pathway often produces a mixture of diethyl adipate (linear) and diethyl 2-methylglutarate (branched). Separation requires efficient fractional distillation (Linear bp > Branched bp).

Comparison of Pathways

| Feature | Pathway A (Direct Esterification) | Pathway B (Michael Addition) | Pathway C (Carbonylation) |

| Atom Economy | Moderate (Loss of water) | Low (Loss of alcohol & CO2) | High (Incorporation of CO) |

| Complexity | Low (Single step) | High (Multi-step) | High (High pressure/Catalysis) |

| Scalability | Linear | Linear | Exponential (Best for tons) |

| Purity Profile | High (>99%) | Moderate (Byproducts common) | Variable (Isomer mixtures) |

Characterization Data

To validate the synthesis of Diethyl 2-methylglutarate, compare experimental data against these standards:

-

Boiling Point: 238°C (760 mmHg); ~118°C (15 mmHg).

-

Density: 1.006 g/mL at 25°C.[2]

-

Refractive Index (

): 1.424.[2] -

1H NMR (CDCl3, 400 MHz):

-

4.12 (q, 4H,

-

2.35 (m, 1H,

-

2.2–2.4 (m, 2H,

-

1.8–1.9 (m, 2H,

-

1.25 (t, 6H,

-

1.15 (d, 3H,

-

4.12 (q, 4H,

References

-

VulcanChem. (n.d.). Diethyl 2-methylglutarate - Product Specifications. Retrieved from

-

Organic Syntheses. (1953). β-Methylglutaric Anhydride.[4] Org. Synth. 33,[3] 49. Link

-

Google Patents. (2010). Simple method for preparing 2-methylglutaric acid. CN101805254A. Link

-

Sigma-Aldrich. (n.d.). 2-Methylglutaric acid for synthesis. Retrieved from

-

National Institutes of Health (NIH). (2025). Diethyl 2-methylglutarate | PubChem.[5] Retrieved from

-

ResearchGate. (2017). Palladium-Catalyzed Hydroxycarbonylation of Pentenoic Acids. Link

Sources

solubility of diethyl 2-methylglutarate in organic solvents

Technical Guide: Solubility Profile of Diethyl 2-Methylglutarate in Organic Solvents

Executive Summary

Diethyl 2-methylglutarate (CAS 18545-83-0) is a diester solvent and intermediate increasingly utilized in pharmaceutical synthesis and agrochemical formulation.[1][2][3] Characterized by its high boiling point (238°C) and lipophilic diester structure, it exhibits a broad solubility profile in organic media while maintaining low water solubility.[1][3] This guide provides a comprehensive technical analysis of its solubility thermodynamics, predictive modeling using Hansen Solubility Parameters (HSP), and validated experimental protocols for solubility determination in drug development workflows.[1][3]

Physicochemical Profile

Understanding the fundamental physical properties is a prerequisite for predicting solvent behavior.[1][3] Diethyl 2-methylglutarate acts as a polar aprotic solvent with significant dispersive character.[1][3]

| Property | Value | Unit | Source |

| CAS Number | 18545-83-0 | - | [1] |

| Molecular Formula | C₁₀H₁₈O₄ | - | [1] |

| Molecular Weight | 202.25 | g/mol | [1] |

| Boiling Point | 238 | °C | [1] |

| Density | 1.006 | g/cm³ | [1] |

| Refractive Index | 1.424 | [1] | |

| LogP (Predicted) | ~1.5 - 1.6 | - | [3] |

| Physical State | Clear, colorless liquid | - | [1] |

Solubility Thermodynamics: Hansen Solubility Parameters (HSP)

To scientifically predict the miscibility of diethyl 2-methylglutarate with novel drug candidates or solvents, we utilize Hansen Solubility Parameters (HSP).[1][3] These parameters decompose the cohesive energy density into three components: Dispersion (

Estimated HSP Values

While specific experimental HSP values for the diethyl ester are rare in literature, they can be reliably estimated via Group Contribution Methods (GCM) and by analogy to the dimethyl ester (Dimethyl 2-methylglutarate:

-

(Dispersion): ~16.0 – 16.5 MPa

-

(Polarity): ~6.0 – 7.5 MPa

-

(H-Bonding): ~4.0 – 5.5 MPa

Prediction Logic

Solubility is likely when the "interaction distance" (

Figure 1: Decision logic for predicting miscibility using Hansen Solubility Parameters.

Solubility Data: Organic Solvents

The following table categorizes solvents based on experimental data and high-confidence predictions derived from the chemical structure (diester functionality).

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |

| Alcohols | Ethanol, Methanol, IPA | Miscible [1] | H-bond acceptance by ester oxygens facilitates mixing with protic solvents.[1][3] |

| Ethers | Diethyl Ether, THF, MTBE | Miscible [1] | Low polarity match; ideal for extraction.[1][3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible (Predicted) | High dispersive interactions ( |

| Esters | Ethyl Acetate, Isopropyl Acetate | Miscible (Predicted) | "Like dissolves like"; near-identical HSP values.[1][3] |

| Aromatics | Toluene, Xylene | Miscible (Predicted) | Strong |

| Alkanes | Hexane, Heptane | Miscible (Predicted) | Sufficient alkyl chain length (ethyl + methyl glutarate backbone) ensures miscibility, unlike short-chain polar esters.[1][3] |

| Water | Water | Slightly Soluble [1] | Hydrophobic ethyl groups prevent bulk dissolution; estimated <15 g/L. |

Experimental Protocol: Solubility Determination

For critical drug development applications, theoretical predictions must be validated.[3] This protocol outlines a self-validating workflow for determining saturation solubility.

Methodology: Gravimetric & HPLC Validation

-

Preparation: Add excess Diethyl 2-methylglutarate to the target solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

-

Separation: Centrifuge or filter (0.45 µm PTFE) to remove undissolved phase.[1][3]

-

Quantification:

Figure 2: Step-by-step experimental workflow for validating solubility data.

Applications in Drug Development

Diethyl 2-methylglutarate serves as more than just a passive solvent; it is a functional reagent in synthetic workflows.[1][2][3]

-

Synthesis Intermediate: It is a precursor for

-oxocarboxylic acids and quinolones [4].[1][3] The diester functionality allows for selective hydrolysis or transesterification, enabling the construction of complex pharmaceutical cores.[1][3] -

Green Solvent Potential: As a high-boiling ester, it offers a lower Volatile Organic Compound (VOC) profile compared to traditional solvents like DCM or Toluene.[1][3] Its ability to dissolve both polar and non-polar intermediates makes it a candidate for "telescoping" synthesis steps (running multiple reactions in one pot).[1][3]

-

Formulation: Its lipophilicity (LogP ~1.[1][3]5) and miscibility with oils make it a potential co-solvent or plasticizer in lipid-based drug delivery systems (LBDDS), helping to solubilize poorly water-soluble Active Pharmaceutical Ingredients (APIs).[1][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86764, Diethyl 2-methylglutarate.[1][3] Retrieved from [Link]

-

Abbott, S. Hansen Solubility Parameters: HSP Basics.[1][3] Steven Abbott TCNF.[1][3] Retrieved from [Link]

-

MDPI (2019). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors.[1][3] Retrieved from [Link][1][3][4]

Sources

Thermal Stability Profile: Diethyl 2-Methylglutarate (DEMG)

Executive Summary

Diethyl 2-methylglutarate (DEMG), a branched aliphatic diester, serves as a critical solvent and intermediate in pharmaceutical and agrochemical synthesis. While generally considered stable under ambient conditions, its thermal behavior near its boiling point (238°C) presents specific challenges for process chemists, particularly during purification via distillation.[1]

This guide provides a definitive technical analysis of DEMG’s thermal stability.[1] It moves beyond basic physical properties to explore the mechanistic pathways of degradation—specifically

Physicochemical Baseline

Understanding the thermal window of DEMG requires accurate baseline data.[1] The proximity of the flash point to standard process temperatures dictates strict safety controls.

| Property | Value | Context |

| CAS Number | 18545-83-0 | Unique Identifier |

| Molecular Structure | Branched diester | |

| Boiling Point | 238°C (at 760 mmHg) | High thermal stress during atmospheric distillation |

| Flash Point | ~87°C (Closed Cup) | Flammable Liquid (Category 3) |

| Density | 1.006 g/mL | Phase separation reference |

| Vapor Pressure | 0.0434 mmHg (25°C) | Low volatility at ambient T |

Scientist’s Note: The boiling point of 238°C is the critical process parameter. Because aliphatic ethyl esters can initiate thermal decomposition (pyrolysis) at temperatures as low as 270–280°C, the "safety margin" for atmospheric distillation is dangerously narrow. Vacuum distillation is not just recommended; it is chemically mandated to prevent product loss.

Mechanisms of Thermal Degradation[7][8]

To predict stability, we must understand the failure modes.[1] DEMG degrades via two distinct mechanisms depending on the environment: Pyrolytic Elimination (high heat, anhydrous) and Hydrolysis (heat + moisture).

Pyrolytic Elimination ( Mechanism)

In the absence of water, ethyl esters degrade via a concerted, six-membered cyclic transition state known as a Chugaev-type elimination. This requires high activation energy but becomes significant if the pot temperature exceeds 250°C.[1]

-

Mechanism: The carbonyl oxygen abstracts a

-hydrogen from the ethyl group. -

Products: Ethylene gas (volatile) and the corresponding carboxylic acid (2-methylglutaric acid monoethyl ester).

-

Consequence: Acid accumulation catalyzes further degradation and corrosion of reactor vessels.[1]

Hydrolytic Cleavage

This is the most common failure mode in industrial settings.[1] Even trace moisture (ppm levels), combined with heat, triggers hydrolysis.[1]

-

Catalysts: Acids (autocatalytic) or Bases.[1]

-

Reaction:

.[1] -

Thermodynamics: The reaction is equilibrium-driven but kinetically accelerated by temperature.[1]

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways.

Figure 1: Dual degradation pathways of DEMG.[1] The yellow path represents pure thermal pyrolysis; the red path represents moisture-induced hydrolysis.

Experimental Assessment Protocol

As a Senior Scientist, I do not rely on literature values alone. Every batch of DEMG intended for high-value synthesis must undergo a Thermal Stress Test .[1]

Required Instrumentation[1]

-

TGA (Thermogravimetric Analysis): To determine onset of mass loss.[1]

-

DSC (Differential Scanning Calorimetry): To detect exothermic decomposition events.[1]

-

GC-MS: To identify degradation products.[1]

The "Stress-Ramp" Protocol

This protocol differentiates between simple evaporation (boiling) and chemical decomposition.[1]

-

Sample Prep: Load 10–15 mg of DEMG into an alumina crucible. Crucial: Use a pinhole-lid to maintain self-generated atmosphere, preventing premature evaporation.

-

Inert Purge: Purge TGA furnace with

at 50 mL/min for 10 minutes to remove oxygen (oxidative degradation is a separate variable). -

Thermal Ramp:

-

Equilibrate at 40°C.

-

Ramp 10°C/min to 300°C.

-

-

Data Interpretation:

-

Event A (Boiling): Smooth mass loss onset near 238°C (endothermic peak on DTA/DSC).[1]

-

Event B (Decomposition): If mass loss begins significantly below 238°C, or if the DSC shows an exothermic inflection >250°C, the sample is degrading.

-

Residue Check: Pure evaporation should leave ~0% residue.[1] Char (>1%) indicates decomposition.[1]

-

Workflow Diagram

Figure 2: Analytical workflow for validating DEMG thermal stability.

Practical Implications for Drug Development[2]

Distillation Strategy

Attempting to distill DEMG at atmospheric pressure (238°C) is chemically risky.[1] The pot wall temperature will inevitably exceed the bulk temperature, creating localized hot spots >270°C where pyrolysis initiates.

-

Recommendation: Operate under reduced pressure.

Storage and Handling

-

Moisture Control: Because hydrolysis is the primary instability vector at ambient temperatures, store under nitrogen blanket.

-

Material Compatibility: Avoid carbon steel.[1] The slight acidity from trace hydrolysis can corrode steel, releasing iron ions which act as Lewis acid catalysts, accelerating further degradation. Use Stainless Steel (304/316) or HDPE.[1]

Impurity Profiling

In regulatory filings (IND/NDA), you must account for the degradation products.

-

Primary Impurity: Monoethyl 2-methylglutarate.[1]

-

Impact: Changes stoichiometry in subsequent coupling reactions; potential genotoxic impurity (PGI) alerts if downstream chemistry involves halides.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86764, Diethyl 2-methylglutarate.[1] Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Pentanedioic acid, 2-methyl-, diethyl ester.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

-

Latchmi Raghunanan, et al. (2013). Influence of Structure on Chemical and Thermal Stability of Aliphatic Diesters.[1][2] Journal of Physical Chemistry B. (Demonstrates mechanistic homology of ethyl ester decomposition).[1] Retrieved from [Link]

-

LookChem. Safety Data Sheet (SDS) for Diethyl 2-methylglutarate. Retrieved from [Link]

Sources

Technical Guide: Diethyl 2-Methylglutarate Safety, Handling, and Quality Assurance

Executive Technical Summary

Diethyl 2-methylglutarate (CAS: 18545-83-0) is a branched aliphatic diester used primarily as a specialized solvent, pharmaceutical intermediate, and fragrance ingredient.[1][2][3] While often categorized alongside "Dibasic Esters" (DBE) or linear diethyl glutarate, its specific branched structure (C10H18O4) imparts unique physicochemical stability and solvency profiles critical for drug development applications.[1][2]

This guide moves beyond generic safety data sheets (SDS) to provide a mechanism-based handling protocol . Although currently designated as "Not Classified" under many GHS criteria, its role as a lipophilic intermediate demands rigorous exposure control and purity validation to prevent experimental drift in sensitive synthesis workflows.[1][2]

Key Safety Metrics at a Glance

| Parameter | Value | Implications for Handling |

| CAS Number | 18545-83-0 | Distinct from linear Diethyl Glutarate (CAS 818-38-2).[1][2] |

| Flash Point | ~87°C (189°F) | Combustible (Class IIIA). Requires grounding during transfer; not flammable at standard RT.[2][3] |

| Boiling Point | 237–238°C | Low volatility reduces inhalation risk at RT but increases residue persistence.[2] |

| Reactivity | Ester Hydrolysis | Susceptible to moisture; degrades into ethanol and 2-methylglutaric acid.[1][2][3] |

Physicochemical Profile & Risk Assessment

The Hydrolysis Risk (Chemical Integrity)

The primary "hidden" hazard of Diethyl 2-methylglutarate is not acute toxicity, but chemical instability upon improper storage.[1][2] As a diester, it is subject to hydrolysis in the presence of atmospheric moisture, catalyzed by trace acids or bases.[1][2]

-

Mechanism:

-

Impact: The formation of 2-methylglutaric acid increases the acidity of the solvent/reagent.[1][2][3] In drug development, using slightly hydrolyzed diester can catalyze unwanted side reactions or alter the pH profile of a formulation.[1][2]

Flammability & Static Discharge

With a flash point of 87°C, this compound does not produce ignitable vapors at typical laboratory temperatures (20–25°C).[1][2] However, process heating (e.g., reflux, distillation) pushes it into the flammable range.[1][2] Its dielectric constant (~6.7 at 30°C) suggests it can accumulate static charge during high-velocity transfers.[1][2][3]

Self-Validating Handling Protocols

To ensure scientific integrity (E-E-A-T), researchers must implement "self-validating" workflows—procedures that inherently check the quality of the material before it impacts the experiment.[1][2]

Protocol A: Pre-Usage Purity Verification (The "Acid Check")

Context: Before using Diethyl 2-methylglutarate in acid-sensitive catalysis or nucleophilic substitutions.[1][2][3]

-

Sampling: Aliquot 1.0 mL of the solvent into a clean vial.

-

Visual Inspection: The liquid must be water-white (colorless).[1][2][3] Any yellowing indicates oxidation or contamination.[2][3]

-

The pH Surrogate Test (Self-Validation Step):

-

Add 1.0 mL of neutral, deionized water to the aliquot.

-

Vortex vigorously for 30 seconds (creates a temporary emulsion).[2]

-

Allow phase separation (Diester is denser/immiscible).[2]

-

Test the aqueous upper layer with a pH strip or micro-probe.[1][2]

-

Fail Criteria: pH < 5.5 implies significant hydrolysis (free acid presence).[1][2][3] Action: Redistill or discard.

-

Protocol B: Inert Atmosphere Storage

To prevent the hydrolysis described above, the material must be stored under a "dry blanket."[1][3]

-

Seal: Use Teflon-lined caps. Parafilm is insufficient for long-term storage of esters as they can plasticize the film.[1][2]

-

Headspace Management: After dispensing, backfill the container headspace with dry Nitrogen (

) or Argon.[2][3] -

Desiccant: For critical anhydrous applications, store over 3Å or 4Å molecular sieves (activated).

Operational Safety & Toxicology

Metabolic Pathway & Toxicity

Diethyl 2-methylglutarate is generally considered low-toxicity because its metabolic fate mimics endogenous processes.[1][2][3] Carboxylesterases in the liver and blood rapidly hydrolyze the ester bonds.[1][2]

Despite this, the lipophilic nature of the parent diester allows it to defat skin, leading to dermatitis upon repeated contact.[1][2]

Exposure Controls

-

Inhalation: Use in a chemical fume hood.[1][2][3] While vapor pressure is low (0.04 mmHg @ 25°C), aerosols generated during pipetting or vortexing can cause respiratory irritation.[1][2]

-

Skin/Eye: Nitrile gloves (0.11 mm minimum thickness) provide adequate splash protection.[1][2][3] Safety glasses with side shields are mandatory.[2][3]

Logic Flow: Safe Handling Lifecycle

The following diagram illustrates the decision logic for handling Diethyl 2-methylglutarate, linking physical properties to specific safety actions.

Caption: Operational logic flow linking chemical risks (hydrolysis, flammability) to specific validation and handling steps.

Emergency Response Protocols

| Scenario | Immediate Action | Technical Rationale |

| Skin Contact | Wash with soap and water for 15 min.[1][2][3][4] Do NOT use solvents.[2][3][5] | Solvents (like ethanol) may increase transdermal absorption of the diester.[2] |

| Eye Contact | Rinse with water for 15 min; lift eyelids.[2][3] | Esters can cause reversible but painful corneal irritation.[2] |

| Spill (< 500 mL) | Absorb with vermiculite or sand.[2] | Inert absorbents prevent the spread.[1][2] Avoid sawdust (combustible).[2] |

| Fire | Use Dry Chemical, CO2, or Foam.[2] | Water spray may be ineffective (immiscible) and spread the burning liquid.[2] |

References

-

PubChem. (2025).[1][2] Diethyl 2-methylglutarate (Compound). National Library of Medicine.[1][2] Retrieved from [Link][1][2]

-

ECHA. (2024).[1][2] Registration Dossier: Diethyl 2-methylglutarate. European Chemicals Agency.[2][3] Retrieved from [Link][1][2]

-

National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] Retrieved from [Link][1][2]

-

LookChem. (2024).[1][2] Safety Data Sheet: Diethyl 2-methylglutarate. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Diethyl 2-Methylglutarate as a Strategic Agrochemical Intermediate

[1]

Executive Summary

Diethyl 2-methylglutarate (DEMG) (CAS: 18545-83-0) acts as a critical C6 building block in the synthesis of heterocyclic agrochemicals. While historically derived from the carbonylation of piperylene, modern "Green Chemistry" initiatives increasingly source DEMG from the esterification of 2-methylglutaric acid (MGA) —a major branched byproduct of the Nylon-6,6 adipic acid manufacturing stream.

This Application Note details the technical workflow for converting DEMG into Ethyl 3-methyl-2-oxocyclopentanecarboxylate via the Dieckmann Condensation . This cyclic

Chemical Profile & Sourcing Strategy

| Property | Specification |

| IUPAC Name | Diethyl 2-methylpentanedioate |

| CAS Number | 18545-83-0 |

| Molecular Formula | |

| Molecular Weight | 202.25 g/mol |

| Boiling Point | 238°C (at 760 mmHg) |

| Density | 1.006 g/cm³ |

| Solubility | Soluble in EtOH, Toluene, THF; Immiscible in Water |

Sustainable Sourcing (The "AGS" Stream)

Industrial synthesis of adipic acid produces a waste stream known as "AGS" (Adipic, Glutaric, Succinic). The branched isomer, 2-methylglutaric acid , is often isolated from this stream. Researchers are advised to utilize high-purity DEMG (>98%) derived from this renewable feedstock to align with sustainable pesticide manufacturing protocols.

Core Reaction Mechanism: The Dieckmann Condensation[4][5][6][7]

The primary utility of DEMG in agrochemistry is its cyclization to form five-membered rings. The Dieckmann condensation is an intramolecular Claisen condensation that proceeds via an enolate intermediate.[1]

Mechanistic Pathway[3][4]

-

Enolization: Base removes the

-proton (preferentially from the less hindered C4 position or the C2 position depending on conditions, though C4 attack on C1 is favored for 5-membered ring formation). -

Nucleophilic Attack: The enolate attacks the distal ester carbonyl.

-

Elimination: Ethoxide is eliminated, closing the ring.

-

Deprotonation (Driving Force): The resulting

-keto ester proton is highly acidic (

Figure 1: Reaction pathway for the conversion of DEMG to the cyclopentanoid scaffold.

Experimental Protocol: Regioselective Cyclization

Objective: Synthesis of Ethyl 3-methyl-2-oxocyclopentanecarboxylate. Scale: 100 mmol (approx. 20.2 g DEMG).

Reagents & Equipment

-

Substrate: Diethyl 2-methylglutarate (20.2 g, 100 mmol).

-

Base: Sodium Ethoxide (NaOEt), 21% wt solution in ethanol (alternatively: Sodium Hydride, 60% dispersion, for higher irreversibility).

-

Solvent: Anhydrous Toluene (200 mL).

-

Quench: Glacial Acetic Acid or dilute HCl.

-

Apparatus: 500 mL 3-neck Round Bottom Flask (RBF), Dean-Stark trap (optional for ethanol removal), Reflux Condenser, Nitrogen inlet.

Step-by-Step Methodology

Phase 1: Inert System Setup

-

Oven-dry all glassware at 120°C for 2 hours. Assemble hot under nitrogen flow.

-

Charge the RBF with anhydrous Toluene (150 mL) .

-

Critical Causality: Toluene is selected over ethanol as the primary solvent to allow for a higher reflux temperature (110°C vs 78°C), accelerating the kinetics of the cyclization.

Phase 2: Base Activation & Addition

-

Add Sodium Ethoxide (1.1 eq, 110 mmol) . If using NaH, wash with hexane first to remove mineral oil.

-

Heat the mixture to 60°C.

-

Add DEMG (20.2 g) dropwise via an addition funnel over 45 minutes.

-

Note: Slow addition prevents localized high concentrations of ester, reducing intermolecular condensation (oligomerization) side reactions.

-

Phase 3: Reaction & Reflux[2]

-

Raise temperature to reflux (approx. 110-115°C).

-

Maintain reflux for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (20% EtOAc/Hexane). The starting material (high Rf) should disappear, replaced by a lower Rf spot (enol/keto ester).

-

Self-Validation: If using a Dean-Stark trap, the collection of ethanol azeotrope serves as a physical indicator of reaction progress.

-

Phase 4: Quench & Workup

-

Cool the reaction mixture to 0°C in an ice bath.

-

Acidification: Slowly add Glacial Acetic Acid (1.2 eq) or 10% HCl until pH reaches ~4-5.

-

Why? The product exists as a sodium enolate salt in the reaction mixture. Acidification liberates the free

-keto ester.

-

-

Dilute with water (100 mL) and separate the organic (Toluene) layer.

-

Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

-

Combine organics, wash with Brine, and dry over anhydrous

.

Phase 5: Purification

-

Concentrate under reduced pressure (Rotovap).[3]

-

Distillation: Purify the residue via vacuum distillation (approx. 85-90°C at 10 mmHg) to obtain the clear, colorless oil.

Experimental Workflow Diagram

Figure 2: Operational workflow for the Dieckmann condensation of DEMG.

Analytical Validation

To ensure the integrity of the intermediate before proceeding to downstream agrochemical synthesis, verify the following parameters:

Gas Chromatography (GC)

-

Column: DB-5 or equivalent non-polar capillary column.

-

Retention Time Shift: The cyclic product will have a distinct retention time compared to the linear diester.

-

Purity Target: >95% area normalization.

1H-NMR Spectroscopy (CDCl3, 400 MHz)

-

Diagnostic Signal: Look for the disappearance of one ethyl ester quartet/triplet set (since one ester becomes a ketone).

-

Enol Character:

-keto esters often exist in equilibrium with their enol form. Look for a singlet exchangeable proton signal >12 ppm (enol -OH) and a split in the methyl doublet signals due to diastereomers (keto form) and enol tautomers.

Safety & Handling (SDS Summary)

| Hazard Class | Risk Description | Mitigation |

| Flammability | Flash point 87°C (Closed Cup). | Ground all glassware; use spark-proof tools. |

| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319).[4] | Wear nitrile gloves and safety goggles. |

| Reactivity | Reacts vigorously with strong oxidizers and reducing agents. | Store in a cool, dry place under inert gas. |

Specific Protocol Hazard: When using Sodium Hydride (NaH) instead of NaOEt, extreme caution is required. NaH releases flammable hydrogen gas upon reaction. Ensure the system is vented through a bubbler and strictly anhydrous conditions are maintained to prevent fire.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87627, Diethyl 2-methylglutarate. Retrieved from [Link]

-

Organic Chemistry Portal (2024). Dieckmann Condensation: Mechanism and Protocols. Retrieved from [Link]

-

Master Organic Chemistry (2020). The Dieckmann Condensation: Intramolecular Claisen Condensation.[1] Retrieved from [Link]

-

FooDB (2011). 2-Methylglutaric acid: Chemical Profile and Properties. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Methylglutaric acid, (-)- | C6H10O4 | CID 6950149 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Advanced Protocols for Michael Addition Involving Diethyl 2-methylglutarate

Executive Summary & Scientific Context

Diethyl 2-methylglutarate (DEMG) represents a critical dicarboxylate scaffold in pharmaceutical chemistry, serving as a precursor for glutarimides (anticonvulsants like Ethosuximide) and complex peptidomimetics.

In the context of the Michael Addition , DEMG occupies a dual role that often leads to procedural ambiguity in literature. It is both:

-

The Product: Formed via the Michael addition of diethyl methylmalonate to ethyl acrylate (followed by decarboxylation).

-

The Donor: A nucleophilic substrate used to generate higher-order carbon skeletons via enolate chemistry.[1][2]

This guide provides the definitive protocols for using DEMG as a Michael Donor , addressing the critical challenge of regioselectivity (C2 vs. C4 alkylation). We utilize Lithium Diisopropylamide (LDA) for kinetic control to achieve selective C4-functionalization, a necessary step for extending carbon chains in drug discovery without disrupting the established quaternary center potential at C2.

Mechanistic Analysis & Regioselectivity

When using diethyl 2-methylglutarate as a Michael donor, the chemist faces a regiochemical bifurcation. The molecule possesses two distinct

-

C2 Position (Tertiary): Flanked by the ester and a methyl group.[3] Sterically hindered; generation of the enolate here creates a quaternary center upon alkylation.

-

C4 Position (Secondary): Flanked by the ester and a methylene group. Less sterically hindered; kinetically accessible.

Pathway Visualization (Graphviz)

Figure 1: Regiochemical divergence in the enolization of diethyl 2-methylglutarate. Kinetic control favors C4.

Detailed Protocol: Kinetic Michael Addition at C4

Objective: Selective Michael addition of diethyl 2-methylglutarate to methyl vinyl ketone (MVK) at the C4 position. Application: Synthesis of long-chain dicarboxylates for macrocyclization precursors.

Reagents & Materials

| Reagent | Role | Purity/Grade | Eq. |

| Diethyl 2-methylglutarate | Michael Donor | >98% (GC) | 1.0 |

| Methyl Vinyl Ketone (MVK) | Michael Acceptor | Distilled fresh | 1.2 |

| Diisopropylamine | Base Precursor | Redistilled | 1.1 |

| n-Butyllithium (n-BuLi) | Base Precursor | 2.5 M in Hexanes | 1.1 |

| THF | Solvent | Anhydrous, degassed | -- |

| TMSCl | Quench/Trapping | Reagent Grade | 1.5 |

Experimental Procedure

Step 1: Generation of the Kinetic Enolate (LDA Formation)

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Solvent: Add anhydrous THF (50 mL) and diisopropylamine (1.1 eq).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Dropwise add n-BuLi (1.1 eq) over 15 minutes. Ensure the internal temperature does not rise above -65°C.

-

Activation: Stir at -78°C for 30 minutes to ensure complete formation of LDA.

Step 2: Enolization of Diethyl 2-methylglutarate

-

Addition: Dissolve diethyl 2-methylglutarate (1.0 eq) in a minimal amount of anhydrous THF (5 mL). Add this solution dropwise to the LDA mixture at -78°C over 20 minutes.

-

** equilibration:** Stir at -78°C for 45 minutes.

-

Note: The low temperature is critical to prevent proton transfer that would equilibrate the enolate to the more substituted C2 position.

-

Step 3: The Michael Addition

-

Acceptor Addition: Add Methyl Vinyl Ketone (1.2 eq) dropwise. MVK is highly reactive; rapid addition can cause polymerization. Add over 30 minutes.

-

Reaction: Stir at -78°C for 2 hours.

-

Warming: Allow the reaction to slowly warm to -20°C over 1 hour. Do not warm to room temperature immediately, as retro-Michael or polymerization side reactions may occur.

Step 4: Quench and Workup

-

Quench: Quench the reaction at -20°C with saturated aqueous ammonium chloride (NH₄Cl, 30 mL).

-

Extraction: Warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Washing: Wash combined organics with brine (50 mL), dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Alternative Protocol: Synthesis of Diethyl 2-methylglutarate

For researchers needing to synthesize the scaffold itself (rather than use it), the standard industry protocol utilizes a Michael addition followed by decarboxylation. This ensures a defined starting material free of regio-isomers.

Reaction: Diethyl methylmalonate + Ethyl Acrylate

Workflow Diagram

Figure 2: Industrial synthesis route for high-purity diethyl 2-methylglutarate.

Troubleshooting & Optimization

The following table summarizes common failure modes when using diethyl 2-methylglutarate as a donor.

| Issue | Probable Cause | Corrective Action |

| Low Yield | Polymerization of Michael Acceptor (MVK/Acrylate) | Add acceptor slower; dilute acceptor in THF before addition. |

| Regio-scrambling (C2/C4 mixture) | Temperature too high during enolization | Maintain -78°C strictly. Do not allow to warm above -20°C before quench. |

| Starting Material Recovery | Incomplete enolization | Ensure LDA is fresh; increase stir time after donor addition. |

| Poly-alkylation | Excess base or acceptor | Use strict 1.0 : 1.1 stoichiometry for Donor:Base. |

References

-

The Michael Reaction. Organic Reactions.[1][2][4][5][6][7][8][9] 2011. (Foundational review of the mechanism).

-

Regioselective Synthesis of α-Methyl 2-Methyleneglutarate. Journal of Organic Chemistry. 2006.[10] (Discusses regioselectivity challenges in glutarate systems).

-

Asymmetric Michael Additions. Chemical Reviews. 2016. (Advanced catalytic methods for Michael donors).

-

Synthesis of Glutarimide Derivatives. Journal of Medicinal Chemistry. (Contextualizes the use of methylglutarates in drug synthesis).

Disclaimer: This protocol involves the use of pyrophoric reagents (n-BuLi) and hazardous Michael acceptors. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. Regioselective Synthesis of α‐Methyl 2‐Methyleneglutarate via a Novel Lactonization—Elimination Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Regioselective α-addition of vinylogous α-ketoester enolate in organocatalytic asymmetric Michael reactions: enantioselective synthesis of Rauhut–Currier type products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Application Note: High-Resolution Quantification of Diethyl 2-Methylglutarate

Methodology for Isomeric Separation and Trace Analysis in Complex Matrices

Abstract & Scope

Diethyl 2-methylglutarate (CAS 18545-83-0), a branched diester, is a critical analyte in two distinct sectors: as a flavor/fragrance ingredient and as a significant isomeric impurity in the industrial production of adipic acid (nylon intermediates).[1] Its quantification is frequently complicated by the presence of its linear isomer, diethyl adipate, and other branched isomers like diethyl ethylsuccinate.

This guide provides a definitive protocol for the quantification of diethyl 2-methylglutarate. Unlike generic ester methods, this protocol prioritizes isomeric resolution using polar stationary phases and validates the workflow against the strict requirements of pharmaceutical and industrial purity standards.

Introduction & Chemical Context

The analysis of diethyl 2-methylglutarate (D2MG) requires an understanding of its physicochemical behavior relative to its matrix.[1]

-

Chemical Structure: Ethyl 4-ethoxy-4-oxobutan-2-yl-formate (Branched C6 backbone).[1]

-

Key Challenge: D2MG (MW 202.[1][2]25) is a constitutional isomer of Diethyl Adipate (MW 202.25). In non-polar GC columns (e.g., 100% Dimethylpolysiloxane), these two compounds often co-elute or exhibit poor resolution (

), leading to quantitation errors of up to 15-20%. -

Solution: This protocol utilizes a Polyethylene Glycol (PEG) stationary phase (Wax-type), which exploits the subtle dipole-dipole interaction differences between the branched methyl group of D2MG and the linear chain of diethyl adipate to achieve baseline separation.[1]

Primary Method: GC-FID/MS (The Gold Standard)

Applicability: Trace impurities (ppm level) to bulk assay (%).[1] Principle: Capillary Gas Chromatography with Flame Ionization Detection (Quantification) and Mass Spectrometry (Confirmation).

Reagents & Standards

-

Analyte Standard: Diethyl 2-methylglutarate (≥98% purity).[1]

-

Internal Standard (ISTD): Diethyl Pimelate (CAS 2050-20-6) or Diethyl Suberate .[1]

-

Rationale: These are homologous diesters (C7/C8) that elute after the C6 region, preventing interference while mimicking the analyte's vaporization and detector response behavior.

-

-

Solvent: Ethyl Acetate or Dichloromethane (HPLC Grade).[1] Avoid methanol if transesterification is a risk in acidic samples.[1]

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | DB-WAX UI (or equivalent PEG phase) 30 m | Polar phase maximizes separation of structural isomers (branched vs. linear).[1] |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1] |

| Inlet | Split/Splitless (250 °C) | High temp ensures rapid volatilization of diesters (BP ~238°C). |

| Injection | 1.0 µL (Split 20:1 for bulk; Splitless for trace) | Adjust split ratio based on expected concentration. |

| Oven Program | 60°C (1 min) | Slow ramp in the 150-200°C range is critical for isomer resolution. |

| Detector (FID) | 260 °C; H2 (30 mL/min), Air (400 mL/min) | Standard FID parameters for robust carbon counting. |

| Detector (MS) | Source: 230°C, Quad: 150°C, Scan: 35-350 amu | For confirmation. D2MG shows distinctive fragmentation vs. adipate.[1] |

Sample Preparation Workflow

-

Stock Solution: Weigh 50 mg D2MG into a 50 mL volumetric flask. Dilute to volume with solvent (1000 ppm).

-

ISTD Spiking: Add Diethyl Pimelate to the solvent to achieve a constant concentration of 100 ppm in all samples.

-

Extraction (Liquid Matrices): Dilute sample 1:10 in the ISTD-spiked solvent. Filter through 0.45 µm PTFE.[1]

-

Extraction (Solid/Polymer Matrices): Soxhlet extraction with Dichloromethane for 4 hours, followed by concentration and addition of ISTD.

System Suitability Criteria (Self-Validating)

Before running samples, inject a mixture of Diethyl 2-methylglutarate and Diethyl Adipate.[1]

-

Requirement: Resolution (

) between D2MG and Diethyl Adipate must be -

Tailing Factor:

(Ensures no active site adsorption).[1]

Visualization of Analytical Logic

Diagram 1: Method Selection & Isomer Separation Logic

This decision tree guides the analyst through the critical choices required to avoid co-elution errors.

Caption: Decision tree highlighting the necessity of Polar (PEG) columns for resolving constitutional isomers.

Alternative Method: HPLC-UV/RI

Applicability: High-concentration samples (>0.1%) or thermally unstable matrices.[1] Limitation: D2MG lacks a strong chromophore; UV detection is limited to the carbonyl absorption (200-210 nm), which is prone to solvent interference.[1]

-

Column: C18 (ODS), 250 mm

4.6 mm, 5 µm.[1] -

Mobile Phase: Acetonitrile : Water (40:60 Isocratic).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection:

-

Retention Order: D2MG elutes before Diethyl Adipate due to the branched methyl group reducing the effective hydrophobic surface area.[1]

Data Interpretation & Troubleshooting

Mass Spectral Identification

When using MS for confirmation, D2MG exhibits a fragmentation pattern distinct from diethyl adipate.[1]

-

Base Peak: m/z 129 (Loss of -COOEt).[1]

-

Molecular Ion: m/z 202 (Often weak).[1]

-

Differentiation: Look for the ratio of m/z 157 (M - OEt) vs m/z 129. The branched position affects the stability of the carbocation intermediate, altering relative abundances compared to the linear adipate.

Common Failure Modes

| Issue | Cause | Corrective Action |

| Peak Co-elution | Using non-polar column (DB-1, DB-5).[1] | Switch to DB-WAX or HP-INNOWax.[1] |

| Peak Tailing | Active sites in liner or column.[1] | Replace inlet liner with deactivated wool; trim column 20cm.[1] |

| Ghost Peaks | Transesterification in injector. | Ensure solvent is neutral; remove acidic catalysts from sample before injection.[1] |

| Retention Shift | Moisture in carrier gas (PEG columns are sensitive).[1] | Install moisture trap on carrier gas line.[1] |

References

-

Occupational Safety and Health Administration (OSHA). (n.d.). Dimethyl glutarate - OSHA Method (Partially Evaluated). Retrieved from [Link] (Methodology adapted for diethyl analogs).

-

National Institute of Health (NIH) - PubChem. (2023).[1] Diethyl 2-methylglutarate Compound Summary. Retrieved from [Link]

-

LookChem. (2023).[1] Diethyl 2-methylglutarate Properties and CAS 18545-83-0 Data. Retrieved from [Link]

-

Organic Syntheses. (1931).[1] Ethyl Adipate Synthesis and Purification. Org. Synth. 1931, 11,[3] 42. DOI: 10.15227/orgsyn.011.0042.[1] Retrieved from [Link] (Foundational text on adipate ester handling).

Sources

Application Note: Structural Characterization of Diethyl 2-Methylglutarate via FT-IR Spectroscopy

This Application Note is structured to serve as a definitive technical guide for researchers in pharmaceutical analysis and chemical synthesis. It focuses on the structural validation of Diethyl 2-methylglutarate (DEMG) , a critical intermediate in the synthesis of glutaric acid derivatives and active pharmaceutical ingredients (APIs).

Executive Summary

Diethyl 2-methylglutarate (DEMG) is a branched aliphatic diester frequently utilized as a solvent and a building block in the synthesis of heterocyclic pharmaceuticals. In drug development, verifying the integrity of the diester functionality against potential hydrolysis products (monoesters or dicarboxylic acids) is a critical quality control step.

This protocol details the Fourier Transform Infrared (FT-IR) spectroscopic characterization of DEMG.[1] Unlike simple linear diesters (e.g., diethyl glutarate), the

Chemical Context & Vibrational Theory

The Molecule

-

Molecular Formula:

[3] -

Structural Feature: The molecule contains two ethyl ester groups.[1] One is adjacent to a methylene (

) group, while the other is adjacent to a methine (

Key Vibrational Modes

The IR spectrum of DEMG is dominated by the ester functionality.

-

Stretching: The hallmark of the spectrum. Aliphatic esters typically absorb at

-

Stretching: The "fingerprint" of the ester, appearing as two strong asymmetric bands in the

-

Stretching: The alkyl chains (ethyl and methyl groups) exhibit characteristic absorption just below

Experimental Protocol

Instrumentation & Parameters

This protocol is optimized for a standard mid-IR FT-IR spectrometer equipped with a single-bounce Diamond or ZnSe ATR accessory.[1]

| Parameter | Setting | Rationale |

| Detector | DTGS or MCT | DTGS is sufficient for routine neat liquid analysis; MCT for high-throughput.[1] |

| Beam Splitter | KBr | Standard range ( |

| Resolution | Optimal balance between signal-to-noise (SNR) and resolving closely spaced ester bands.[1] | |

| Scans | 32 or 64 | Sufficient to average out random noise for a neat liquid.[1] |

| Apodization | Blackman-Harris | Minimizes side-lobes for quantitative peak integration.[1] |

| Phase Correction | Mertz | Standard algorithm for phase error correction.[1] |

Sample Preparation (ATR Method)

-

Cleaning: Clean the ATR crystal with isopropanol and a lint-free wipe.[1] Ensure the background energy profile is normal.[1]

-

Blanking: Collect a background spectrum (air) using the same parameters.

-

Deposition: Using a glass Pasteur pipette, deposit 1-2 drops of neat DEMG onto the center of the crystal.[1] Ensure the crystal is fully covered.[1]

-

Acquisition: Lower the pressure arm (if applicable) to ensure uniform contact, though neat liquids usually require minimal pressure.[1] Initiate the scan.[1]

-

Post-Run: Clean the crystal immediately with ethanol or acetone to prevent cross-contamination.[1]

Data Analysis & Interpretation

Spectral Workflow

The following diagram illustrates the logical flow for acquiring and validating the DEMG spectrum.

Figure 1: Operational workflow for the FT-IR analysis of neat liquid diesters.

Detailed Peak Assignment Table

The following assignments are based on standard ester vibrational spectroscopy and specific data for aliphatic diesters [1, 2].

| Frequency ( | Intensity | Vibrational Mode Assignment | Structural Origin |

| 2980 - 2985 | Medium | Ethyl ester terminal methyls | |

| 2935 - 2940 | Medium | Glutarate backbone methylene | |

| 2870 - 2880 | Weak | Symmetric methyl stretch | |

| 1730 - 1745 | Very Strong | Ester Carbonyl . May appear as a broadened singlet or resolved doublet due to the | |

| 1460 - 1470 | Medium | Scissoring deformation of methylene groups | |

| 1375 - 1380 | Medium | "Umbrella" bending of methyl groups (Characteristic of ethyl/methyl) | |

| 1150 - 1180 | Strong | C-O-C asymmetric stretch (Ester linkage) | |

| 1030 - 1040 | Medium | O-CH2-C stretch of the ethoxy group |

Critical Quality Attributes (CQA)

When analyzing DEMG for purity, look for these specific indicators:

-

Absence of Broad OH: A broad band at

indicates hydrolysis to the monoester or free acid, or moisture contamination.[1] -

Carbonyl Shape: A clean diester should have a sharp carbonyl band.[1] Significant shouldering on the lower frequency side (

) suggests the presence of carboxylic acid dimers (impurity).

Advanced Diagnostic Logic

Distinguishing DEMG from its precursors (like 2-methylglutaric anhydride or the free acid) requires precise peak analysis.[1]

Figure 2: Diagnostic logic tree for impurity profiling of glutarate esters.

Troubleshooting & Validation

-

Baseline Tilt: In ATR, a sloping baseline at high wavenumbers is common due to wavelength-dependent penetration depth.[1] Apply "ATR Correction" in your software before peak picking.[1]

-

Water Vapor: Sharp, jagged noise in the

and -

Verification: For high-stakes validation (e.g., GMP release), compare the acquired spectrum against the NIST Standard Reference Database (Spectrum Coblentz No. 07240) [3].

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for ester assignments).

-

Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Authoritative source for detailed functional group ranges).[1]

-

National Institute of Standards and Technology (NIST). (2025).[1][4] Glutaric acid, 2-methyl-, diethyl ester IR Spectrum. NIST Chemistry WebBook, SRD 69.[1][4][5] Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 86764, Diethyl 2-methylglutarate. Retrieved from [Link]

Sources

hydrolysis of diethyl 2-methylglutarate to 2-methylglutaric acid

Application Note: AN-ORG-2026-04 High-Efficiency Hydrolysis of Diethyl 2-Methylglutarate to 2-Methylglutaric Acid

Abstract & Strategic Relevance

2-Methylglutaric acid (CAS: 617-62-9) is a critical chiral synthon and metabolic marker utilized in the synthesis of peptidomimetics and resolving agents.[1][2] While commercially available, in-house synthesis via the hydrolysis of diethyl 2-methylglutarate is a foundational workflow in drug development laboratories requiring isotopically labeled or chirally pure variants.[1]

This application note details a robust, self-validating protocol for the saponification of diethyl 2-methylglutarate. Unlike standard ester hydrolysis, this substrate presents specific challenges: the

Mechanistic Insight

The reaction proceeds via a BAc2 (Base-catalyzed, Acyl cleavage, bimolecular) mechanism.[1] The use of a strong base (hydroxide) renders the reaction effectively irreversible, as the final deprotonation of the carboxylic acid drives the equilibrium to completion.[1]

Key Mechanistic Considerations:

-

Steric Hindrance: The C2-ester is more sterically crowded than the C5-ester.[1] Kinetic data suggests the C5-ester hydrolyzes first, followed by the slower attack on the C2-ester.[1]

-

Thermodynamics: The formation of the dicarboxylate dianion (

) is highly exothermic and stable in the basic medium, preventing retro-reaction.[1]

Figure 1: Simplified reaction pathway highlighting the transition from neutral diester to anionic salt, followed by acidification.[1][2]

Experimental Protocol

Reagents and Stoichiometry

Safety Note: This reaction involves refluxing caustic solutions and exothermic acid additions.[1] Wear standard PPE (gloves, goggles, lab coat).

| Component | Role | Equiv. | Notes |

| Diethyl 2-methylglutarate | Substrate | 1.0 | Limiting reagent.[1][2] |

| Sodium Hydroxide (NaOH) | Reagent | 2.5 - 3.0 | Excess required to drive reaction and neutralize both ester sites.[1][2] |

| Ethanol (95%) | Co-Solvent | ~5 Vol | Solubilizes organic ester; matches leaving group to simplify impurity profile.[1][2] |

| Water | Solvent | ~5 Vol | Solubilizes NaOH and carboxylate salts.[1][2] |

| HCl (Concentrated) | Quench | Excess | Required to reach pH < 2 for extraction.[1][2] |

| NaCl (Solid) | Additive | Saturation | Critical for "salting out" the water-soluble product.[1][2] |

Step-by-Step Methodology

Phase 1: Saponification

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Dissolve NaOH (2.5 eq) in water. Add Ethanol.[3] Add Diethyl 2-methylglutarate (1.0 eq) in one portion.

-

Why: The biphasic mixture will become homogeneous as the reaction proceeds and the ester (oil) converts to the salt (water-soluble).

-

-

Reaction: Heat to reflux (

C) for 3 to 4 hours .

Phase 2: Workup & Isolation (The Critical Phase) 4. Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the bulk of the Ethanol.[1]

- Result: You will be left with a concentrated aqueous solution of the disodium salt.[1]

- Acidification: Cool the residue in an ice bath (

- Observation: A thick white slurry or oil may form.[1]

- Salting Out (Crucial): Add solid NaCl to the aqueous mixture until saturation.

- Expert Insight: 2-Methylglutaric acid is highly water-soluble.[1][2] Without saturation, partition coefficients favor the water phase, leading to yields <40%. Salting out pushes the organic acid into the organic phase.[1]

- Extraction: Extract the aqueous slurry with Ethyl Acetate (

- Drying: Combine organic layers, dry over anhydrous

- Concentration: Evaporate the solvent to yield the crude acid as a viscous oil which typically solidifies upon standing or chilling.[1]

Phase 3: Purification 10. Recrystallization: If high purity is required, recrystallize from a mixture of Benzene/Petroleum Ether (historical standard) or Ethyl Acetate/Hexane (modern green alternative).[1]

- Target MP: 82.5 – 84.5 °C.

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the critical salting-out step required for high recovery.

Characterization & Validation

To validate the success of the protocol, compare isolated material against these standard metrics.

| Metric | Expected Value | Method |

| Physical State | White crystalline solid | Visual |

| Melting Point | 82.5 – 84.5 °C | Capillary MP |

| 400 MHz NMR | ||

| Solubility | Soluble in water, alcohol, EtOAc | Solubility Test |

Troubleshooting Guide:

-

Problem: Low Yield.

-

Problem: Oil that won't solidify.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12046, 2-Methylglutaric Acid.[1] Retrieved January 29, 2026 from [Link]

-

Organic Syntheses.

-Methylglutaric Anhydride (Procedure for precursor hydrolysis). Coll. Vol. 4, p.630 (1963); Vol. 34, p.63 (1954). Retrieved from [Link] -

ChemSrc. 2-Methylglutaric acid Physicochemical Data. Retrieved from [Link][1]

Sources

- 1. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 2-Methylglutaric acid (FDB022036) - FooDB [foodb.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN109824514A - A kind of method of synthesizing dimethyl 2-methylglutarate - Google Patents [patents.google.com]

Application Note: Diethyl 2-Methylglutarate (DEMG) as a High-Efficiency Plasticizer in Bio-Polymers and PVC

[1][2]

Abstract

This technical guide details the application of Diethyl 2-methylglutarate (DEMG) , a branched dibasic ester, as a plasticizer for Polylactic Acid (PLA) and Polyvinyl Chloride (PVC).[1] Unlike linear dibasic esters, the branched structure of DEMG offers superior disruption of polymer chain packing, resulting in enhanced free volume and lower glass transition temperatures (

Introduction & Mechanism[1][3]

The Molecule

Diethyl 2-methylglutarate is a colorless, high-boiling liquid (

Key Technical Advantage: The critical differentiator of DEMG is the methyl group branching at the C2 position.

-

Linear Glutarates: Tend to align parallel to polymer chains, potentially crystallizing or migrating (blooming) over time.[2]

-

Branched DEMG: The steric hindrance of the methyl group prevents the plasticizer itself from crystallizing and forces polymer chains further apart. This maximizes the "Free Volume" available for chain segment rotation.[2]

Mechanism of Action

Plasticization occurs via the Lubricity Theory and Free Volume Theory . DEMG molecules insert themselves between polymer chains, neutralizing polar force fields (like dipole-dipole interactions in PVC or hydrogen bonding in PLA).[1][2]

Figure 1: Mechanism of DEMG-induced plasticization.[1][2] The methyl branch acts as a steric wedge, increasing free volume more efficiently than linear analogs.

Material Characterization & Purity

Before compounding, the raw DEMG must be verified. Impurities (acids or mono-esters) can catalyze polymer degradation (hydrolysis in PLA).[1][2]

| Parameter | Specification | Method | Relevance |

| Purity | > 99.0% | GC-MS / FID | Prevents inconsistent plasticization.[1][2] |

| Acid Value | < 0.1 mg KOH/g | Titration (ASTM D974) | Critical for PLA stability; acid catalyzes hydrolysis.[1][2] |

| Water Content | < 0.05% | Karl Fischer | Moisture causes rapid molecular weight loss in PLA during melt processing.[1][2] |

| Density | ~1.006 g/cm³ | Pycnometer | Used for volumetric dosing calculations.[1][2] |

Compounding Protocols

Protocol A: Melt Extrusion (PLA Matrix)

Best for: Industrial scale-up and mechanical testing bars.[1]

Materials:

-

PLA Resin (e.g., Ingeo 4043D or similar extrusion grade).[2]

-

Twin-screw extruder (L/D ratio

32).[1][2]

Step-by-Step Procedure:

-

Drying: Dry PLA pellets at

for 4 hours (moisture < 250 ppm). DEMG does not require drying if stored continuously under nitrogen, but verify water content.[2] -

Pre-Mixing: Tumble mix PLA pellets with DEMG (10–20 wt%) in a sealed drum for 30 minutes to allow surface absorption.

-

Extrusion Profile:

-

Pelletizing: Chop strands into pellets.

Protocol B: Solvent Casting (Screening)

Best for: Small-scale lab screening and film transparency analysis.[1][2]

Materials:

Step-by-Step Procedure:

-

Dissolution: Dissolve PLA in DCM under magnetic stirring at room temperature until clear (approx. 2 hours).

-

Plasticizer Addition: Add DEMG to the solution. Stir for an additional 30 minutes to ensure homogeneity.

-

Casting: Pour solution into the Petri dish. Cover with a perforated foil (slow evaporation prevents bubble formation).[1][2]

-

Drying:

Performance Evaluation & Validation

Thermal Analysis (DSC)

The primary indicator of success is the depression of the Glass Transition Temperature (

-

Cycle: Heat from

to

Representative Data (PLA Matrix):

| Formulation | Crystallinity (%) | Notes | ||

| Neat PLA | 60–62 | 165 | 5–10 | Brittle, glassy at RT.[1][2] |

| PLA + 10% DEMG | 42–45 | 160 | 15–20 | Semi-flexible.[1][2] |

| PLA + 20% DEMG | 28–32 | 155 | 25–30 | Flexible, soft touch.[1][2] |

Interpretation: A drop in

Mechanical Testing (Tensile)[1]

-

Expectation: As DEMG content increases, Tensile Strength (MPa) will decrease, and Elongation at Break (%) will increase drastically.

Migration Stability (Leaching Test)

Plasticizers must stay inside the polymer.[2]

Experimental Workflow Diagram

Figure 2: End-to-end workflow for validating DEMG in polymer formulations.[1][2]

Safety & Regulatory Context

-

Toxicity: Diethyl 2-methylglutarate is generally considered to have a low toxicity profile compared to ortho-phthalates (like DEHP).[1][2] It is not classified as a CMR (Carcinogenic, Mutagenic, Reprotoxic) substance under GHS in many jurisdictions.

-

Handling: Standard PPE (gloves, goggles) is recommended.[1][2] It is flammable (Flash point

), so process away from open flames.[2] -

Regulatory Status: While "green," always verify specific Food Contact Notification (FCN) status with the FDA or EFSA if the end application involves food packaging. It is widely accepted as a solvent and intermediate in pharmaceutical synthesis.[1][2]

References

-

PubChem. (2025).[1][2] Diethyl 2-methylglutarate | C10H18O4 | CID 86764.[1][2] National Library of Medicine.[1][2] [Link]

-

LookChem. (2024).[1][2] Diethyl 2-methylglutarate Properties and Applications. [Link][1][2]

-

Dai, J., et al. (2024).[2] Plasticization mechanism of biobased plasticizers... on poly(lactic acid). International Journal of Biological Macromolecules. [Link]

-

Erythropel, H. C., et al. (2018).[2] Designing Green Plasticizers: Influence of Alkyl Chain Length and Branching on the Biodegradation and Plasticization Properties of Succinate Based Plasticizers. (Contextual grounding on branched ester mechanisms).

Sources

- 1. lookchem.com [lookchem.com]

- 2. Diethyl 2-methylglutarate | C10H18O4 | CID 86764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 818-38-2: Diethyl glutarate | CymitQuimica [cymitquimica.com]

- 5. DIMETHYL GLUTARATE | Occupational Safety and Health Administration [osha.gov]

- 6. Plasticization mechanism of biobased plasticizers comprising polyethylene glycol diglycidyl ether-butyl citrate with both long and short chains on poly(lactic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

optimizing reaction conditions for diethyl 2-methylglutarate synthesis

Introduction: The Molecule & The Challenge

Diethyl 2-methylglutarate is a critical diester intermediate used in the synthesis of APIs (Active Pharmaceutical Ingredients) and high-performance plasticizers. Structurally, it possesses a pentanedioate backbone with a methyl substituent at the

The Synthetic Challenge:

While a standard Fischer esterification seems straightforward, the

This guide provides troubleshooting protocols for the two primary synthetic routes:

-

Route A: Direct Esterification (Acid-Catalyzed) – Recommended for scale-up if 2-methylglutaric acid is available.

-

Route B: Malonate Alkylation – Recommended for de novo synthesis.

Module 1: Critical Process Parameters (CPP)

Before troubleshooting, verify your parameters against these optimized baselines. The reaction is an equilibrium process governed by Le Chatelier's principle.

Table 1: Optimized Reaction Parameters (Route A)

| Parameter | Standard Range | Optimized Target | Scientific Rationale |

| Molar Ratio (Acid:EtOH) | 1:3 – 1:5 | 1:10 | Excess ethanol drives equilibrium to the right, essential for converting the sterically hindered C2-COOH. |

| Catalyst Loading | 1-2 mol% | 5 wt% (Solid Acid) | High loading of solid acid (e.g., Amberlyst-15) increases active site availability without corrosion issues of H₂SO₄. |

| Temperature | Reflux (78°C) | Reflux (78-80°C) | Kinetic energy is required to overcome the activation energy barrier of the hindered carbonyl. |

| Water Removal | None | Azeotropic / Sieves | CRITICAL: Water accumulation halts conversion at ~65%. Continuous removal is mandatory for >98% yield. |

Decision Matrix: Selecting Your Route

Figure 1: Decision matrix for selecting the appropriate synthetic pathway based on starting material availability.

Module 2: Troubleshooting Route A (Direct Esterification)

Context: You are reacting 2-methylglutaric acid with ethanol using an acid catalyst.

FAQ 1: Why is my reaction stalling at ~70% conversion?

Diagnosis: Equilibrium limitation due to water accumulation. The Mechanism: The reaction produces 2 equivalents of water. As water concentration rises, the rate of hydrolysis (reverse reaction) equals the rate of esterification. The Fix (Protocol): Implement a Dean-Stark Trap with a ternary azeotrope or use Molecular Sieves .

Protocol: Azeotropic Distillation Method

-

Solvent: Use Toluene or Cyclohexane as an entrainer.

-

Ratio: Mix Ethanol, Acid, and Toluene (1:1 v/v with Ethanol).

-

Setup: Attach a Dean-Stark trap filled with the entrainer.

-

Execution: Reflux vigorously. The Toluene/Ethanol/Water ternary azeotrope boils at a lower temperature, carrying water into the trap where it separates.

-

Validation: Monitor the water volume in the trap. The reaction is complete only when water collection ceases.

FAQ 2: I see a "Mono-Ester" impurity in GC-MS. Which one is it?

Diagnosis: Steric hindrance. Insight: The impurity is almost exclusively the C5-monoester (ethyl 4-methyl-4-carboxybutanoate). The unhindered C5 carboxyl reacts fast; the hindered C2 carboxyl (next to the methyl group) reacts slow. The Fix:

-

Increase Catalyst Loading: Switch from 1% H₂SO₄ to 5-10 wt% Amberlyst-15 . The porous structure of the resin can create a locally high acid concentration.

-

Extend Reaction Time: Do not stop at 4 hours. This specific substrate often requires 12–16 hours at reflux to fully convert the hindered site.

FAQ 3: My product is dark/colored. How do I prevent this?

Diagnosis: Oxidation or polymerization of impurities (if using crude acid) or H₂SO₄ charring. The Fix:

-

Switch Catalyst: Use p-Toluenesulfonic acid (pTSA) or Amberlyst-15 instead of concentrated sulfuric acid. Sulfuric acid is a strong oxidant and can char organic matter at reflux temperatures.

-

Inert Atmosphere: Run the reaction under a gentle Nitrogen (

) blanket to prevent oxidation of the ethanol.

Module 3: Troubleshooting Route B (Malonate Synthesis)

Context: You are synthesizing the backbone de novo using Diethyl Methylmalonate and Methyl Acrylate (or similar acrylate).

Workflow Diagram: Malonate Pathway

Figure 2: The Malonate/Acrylate pathway requires a decarboxylation step, eventually converging with Route A.

FAQ 4: The decarboxylation step is violent/uncontrollable.

Diagnosis: Rapid release of

-

Thermal Ramping: Do not plunge the hydrolysis mixture directly into high heat. Ramp temperature by 5°C/min.

-

Headspace: Ensure the reaction vessel is only 50% full to accommodate foaming.

Module 4: Isolation & Purification

Context: You have a crude reaction mixture containing Diethyl 2-methylglutarate, excess ethanol, and trace mono-ester.

Purification Protocol: Vacuum Distillation

Because the boiling point is high (~238°C at atm), atmospheric distillation will cause degradation.

Step-by-Step Guide:

-

Quench/Filter:

-

If H₂SO₄/pTSA: Neutralize with saturated

, wash with brine, dry over -

If Amberlyst-15:Simply filter off the beads. (This is why solid acids are preferred).

-

-

Setup: Short-path distillation head with a high-vacuum pump.

-

Parameters:

-

Pressure: < 5 mbar (Target: 3.6 mbar).

-

Bath Temp: 120°C – 140°C.

-

Vapor Temp (Collection): 98°C – 100°C (at 3.6 mbar).

-

-

Fractionation:

-

Fore-run: Discard any fraction boiling <95°C (residual ethanol/water).

-

Main Fraction: Collect the steady fraction at ~98°C.

-

Residue: The mono-ester has a higher boiling point (due to H-bonding) and will remain in the pot.

-

Quality Control (QC) Check

References

-